molecular formula C10H10N2 B13051097 2-Cyclopropyl-6-methylisonicotinonitrile

2-Cyclopropyl-6-methylisonicotinonitrile

Cat. No.: B13051097
M. Wt: 158.20 g/mol
InChI Key: GUJJOEUPZGRYPY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-6-methylisonicotinonitrile can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boronic acids or esters as reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-6-methylisonicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-Cyclopropyl-6-methylisonicotinonitrile include:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the cyclopropyl and methyl groups on the isonicotinonitrile core provides unique steric and electronic properties that can affect its interactions with other molecules .

Properties

Molecular Formula

C10H10N2

Molecular Weight

158.20 g/mol

IUPAC Name

2-cyclopropyl-6-methylpyridine-4-carbonitrile

InChI

InChI=1S/C10H10N2/c1-7-4-8(6-11)5-10(12-7)9-2-3-9/h4-5,9H,2-3H2,1H3

InChI Key

GUJJOEUPZGRYPY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)C2CC2)C#N

Origin of Product

United States

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